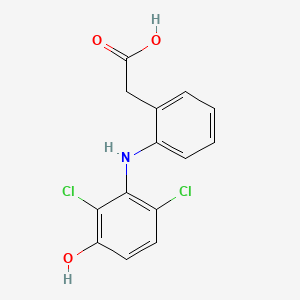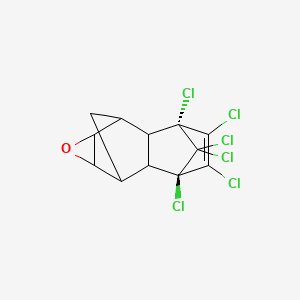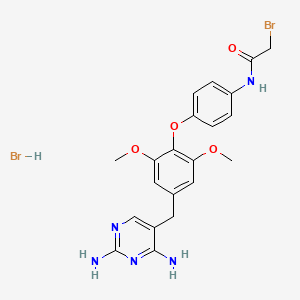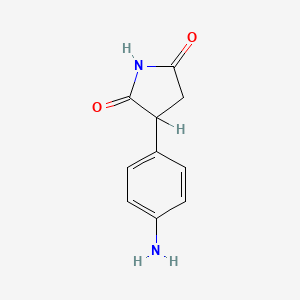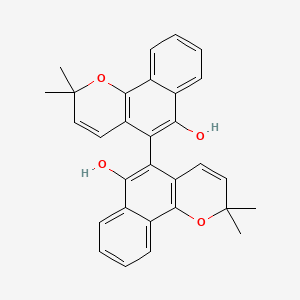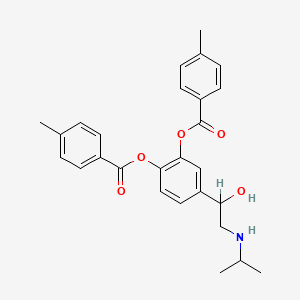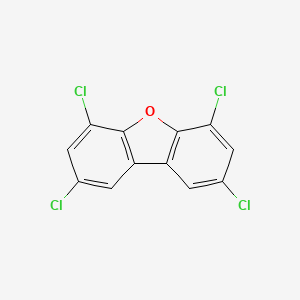
2,4,6,8-Tetrachlorodibenzofuran
Übersicht
Beschreibung
2,4,6,8-Tetrachlorodibenzofuran is a synthetic chemical that belongs to the family of polychlorinated dibenzofurans (PCDFs) . It is a ligand-activated transcriptional activator that binds to the XRE promoter region of genes it activates .
Synthesis Analysis
The synthesis of 2,4,6,8-Tetrachlorodibenzofuran involves various processes. One method involves the functionalization of 2,4,6,8-tetramethylcyclotetrasiloxane DH4 to branched organosilicon compounds DSP3 or DS3P . Another method involves the reaction of the CH radical with TCDF .Molecular Structure Analysis
The molecular formula of 2,4,6,8-Tetrachlorodibenzofuran is C12H4Cl4O . Its average molecular mass is 305.972 Da and its monoisotopic mass is 303.901611 Da .Chemical Reactions Analysis
The reaction mechanisms between 2,4,6,8-Tetrachlorodibenzofuran and the CH radical have been systematically investigated . The CH radical can attack the C–X (X = C, Cl, H, O) bonds of TCDF via the insertion modes, resulting in the formation of 13 products .Physical And Chemical Properties Analysis
The molecular formula of 2,4,6,8-Tetrachlorodibenzofuran is C12H4Cl4O . Its average molecular mass is 305.972 Da and its monoisotopic mass is 303.901611 Da .Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Biliary Metabolites
Research by Burka et al. (1990) delved into the metabolism of 2,3,7,8-tetrachlorodibenzofuran (TCDF) in rats, revealing major biliary metabolites and suggesting possible metabolic pathways (Burka, McGown, & Tomer, 1990).
Teratogenic Effects in Mice
Weber et al. (1984) observed that TCDF caused dose-related increases in cleft palates and kidney anomalies in the offspring of treated pregnant mice, indicating its teratogenic potency (Weber, Lamb, Harris, & Moore, 1984).
Enzyme Inhibition and Receptor Binding
Keys, Piskorska-Pliszczynska, and Safe (1986) found that 2,4,6,8-TCDF inhibited certain enzyme activities in rat hepatoma cells, suggesting its potential as a receptor-mediated enzyme inhibitor (Keys, Piskorska-Pliszczynska, & Safe, 1986).
Pharmacokinetics Across Species
King et al. (1983) developed a model for the pharmacokinetics of TCDF, highlighting its concentration in the liver and fat, and the pathways of its metabolism and excretion in rats, mice, and monkeys (King, Dedrick, Collins, Matthews, & Birnbaum, 1983).
Potential in Breast Cancer Treatment
Zhang et al. (2009) explored the use of TCDF in inhibiting the proliferation of breast cancer cell lines, indicating its potential in cancer treatment (Zhang, Lei, Liu, Li, Walker, Kotha, Rowlands, & Safe, 2009).
Cytochrome P450 Enzyme Induction
Zacharewski, Harris, and Safe (1989) investigated the induction of specific monooxygenase activities by TCDF in rat hepatoma cells, contributing to understanding its molecular mechanisms (Zacharewski, Harris, & Safe, 1989).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,4,6,8-tetrachlorodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O/c13-5-1-7-8-2-6(14)4-10(16)12(8)17-11(7)9(15)3-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPJEACWUWSAGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C3=C(O2)C(=CC(=C3)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00207537 | |
| Record name | 2,4,6,8-Tetrachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00207537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6,8-Tetrachlorodibenzofuran | |
CAS RN |
58802-19-0 | |
| Record name | 2,4,6,8-Tetrachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058802190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6,8-Tetrachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00207537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6,8-TETRACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MYK4BR2S8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2,4,6,8-Tetrachlorodibenzofuran interact with Aryl Hydrocarbon Hydroxylase (AHH) activity compared to 2,3,7,8-tetrachlorodibenzo-p-dioxin?
A1: The study demonstrates that 2,4,6,8-Tetrachlorodibenzofuran, unlike the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin, does not induce Aryl Hydrocarbon Hydroxylase (AHH) activity. In fact, it reduces basal AHH activity. When co-treated with 2,3,7,8-tetrachlorodibenzo-p-dioxin, 2,4,6,8-Tetrachlorodibenzofuran significantly diminished the enzyme activity induced by 2,3,7,8-tetrachlorodibenzo-p-dioxin alone []. This suggests a potential antagonistic effect on AHH induction. Further research is crucial to understand the underlying mechanisms and implications of this interaction.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Pyrrole-2,5-dione, 1-[7-(dimethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]-](/img/structure/B1210941.png)
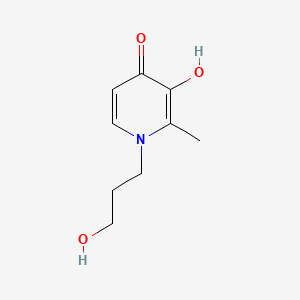

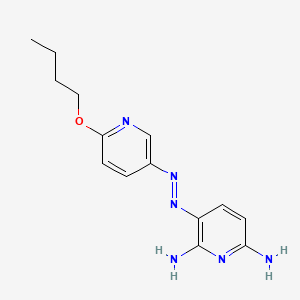

![N-[bis(aziridin-1-yl)phosphoryl]-5-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B1210951.png)
